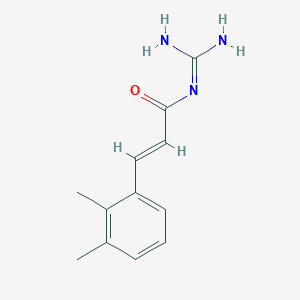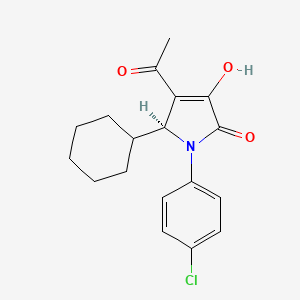![molecular formula C8H15N3O2 B13801611 N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide CAS No. 69793-59-5](/img/structure/B13801611.png)
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is a chemical compound with the molecular formula C8H15N3O2 It is characterized by the presence of a piperazine ring substituted with a formyl group and an ethyl formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide typically involves the reaction of 1-(2-aminoethyl)piperazine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-(2-aminoethyl)piperazine and ethyl formate.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-[2-(4-Carboxypiperazin-1-YL)ethyl]formamide.
Reduction: N-[2-(4-Hydroxymethylpiperazin-1-YL)ethyl]formamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is primarily related to its ability to interact with biological targets through its formyl and piperazine moieties. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Methylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Ethylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Phenylpiperazin-1-YL)ethyl]formamide
Uniqueness
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets that are not possible with other substituents, making this compound valuable for medicinal chemistry and drug development.
Propiedades
Número CAS |
69793-59-5 |
|---|---|
Fórmula molecular |
C8H15N3O2 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-[2-(4-formylpiperazin-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H15N3O2/c12-7-9-1-2-10-3-5-11(8-13)6-4-10/h7-8H,1-6H2,(H,9,12) |
Clave InChI |
ALVXBHULHKSXMN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


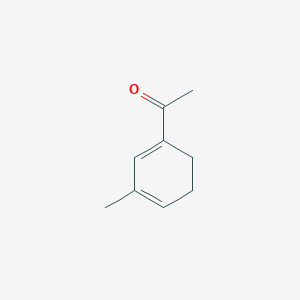
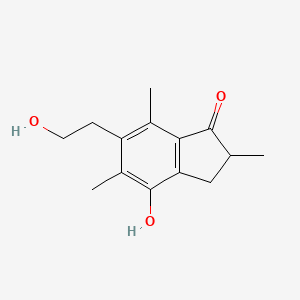
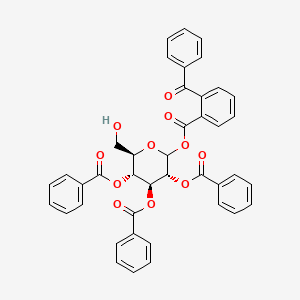
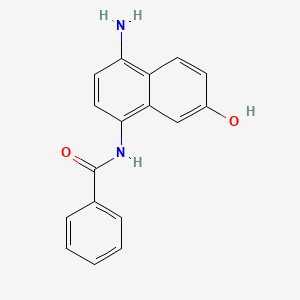
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
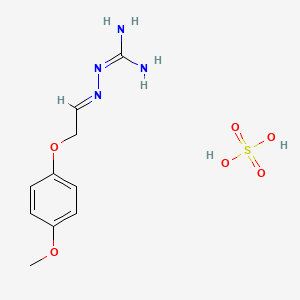

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
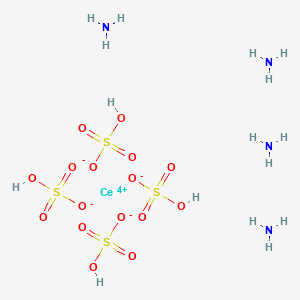
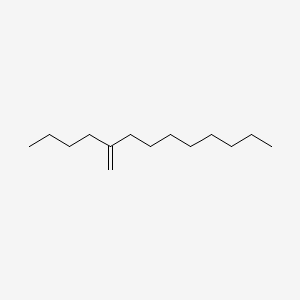
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
